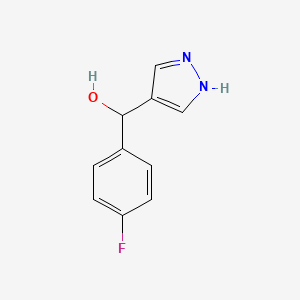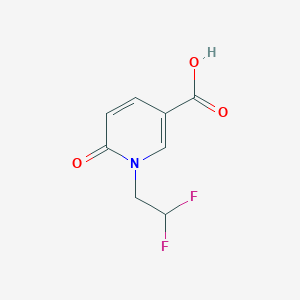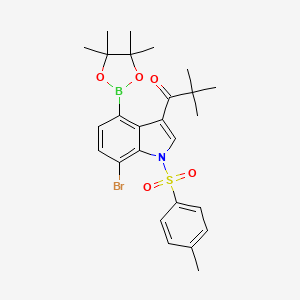
1-(7-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indol-3-yl)-2,2-dimethylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indol-3-yl)-2,2-dimethylpropan-1-one is a complex organic compound that features a unique structure combining bromine, boron, and indole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indol-3-yl)-2,2-dimethylpropan-1-one typically involves multiple steps. One common method is the Suzuki-Miyaura cross-coupling reaction, which is used to form the carbon-carbon bond between the boron-containing moiety and the indole ring . This reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(7-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indol-3-yl)-2,2-dimethylpropan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
1-(7-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indol-3-yl)-2,2-dimethylpropan-1-one has several scientific research applications:
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Mécanisme D'action
The mechanism by which 1-(7-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indol-3-yl)-2,2-dimethylpropan-1-one exerts its effects depends on its specific application. In organic synthesis, the compound acts as a versatile intermediate that can participate in various reactions to form new bonds and structures. In medicinal chemistry, its mechanism of action would involve interactions with biological targets, such as enzymes or receptors, to modulate their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Uniqueness
What sets 1-(7-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-indol-3-yl)-2,2-dimethylpropan-1-one apart from similar compounds is its unique combination of functional groups, which provides it with distinct reactivity and versatility in various chemical reactions. This makes it a valuable compound for the synthesis of complex molecules and the development of new materials.
Propriétés
Formule moléculaire |
C26H31BBrNO5S |
|---|---|
Poids moléculaire |
560.3 g/mol |
Nom IUPAC |
1-[7-bromo-1-(4-methylphenyl)sulfonyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-3-yl]-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C26H31BBrNO5S/c1-16-9-11-17(12-10-16)35(31,32)29-15-18(23(30)24(2,3)4)21-19(13-14-20(28)22(21)29)27-33-25(5,6)26(7,8)34-27/h9-15H,1-8H3 |
Clé InChI |
DPPBCTQXDPTCRY-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CN(C3=C(C=C2)Br)S(=O)(=O)C4=CC=C(C=C4)C)C(=O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


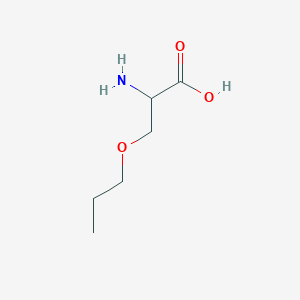

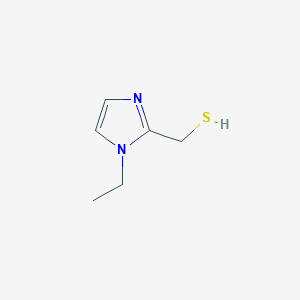
![6-(Aminomethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B15276075.png)
![3,3-Dimethyl-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B15276078.png)
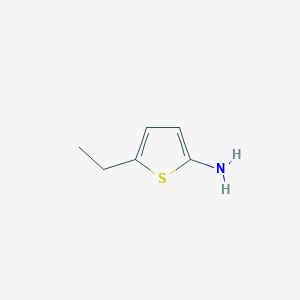
![(Butan-2-yl)[1-(3-chloro-4-fluorophenyl)ethyl]amine](/img/structure/B15276093.png)
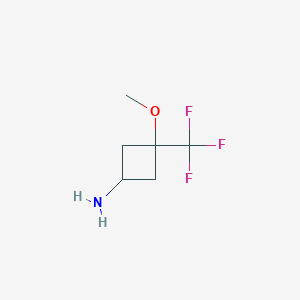


![Methyl 6-methyl-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B15276113.png)

